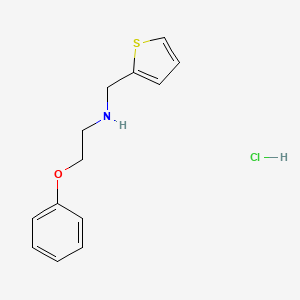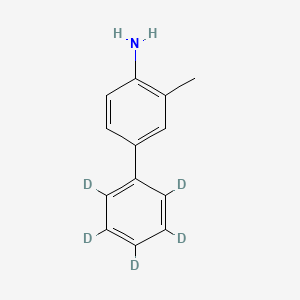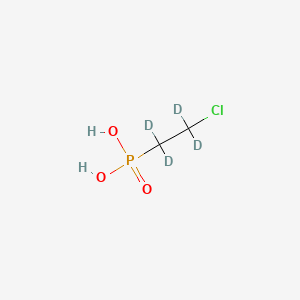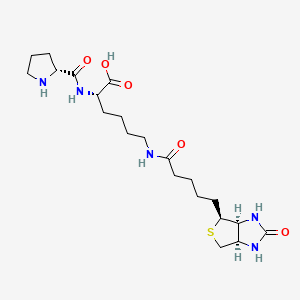
Fmoc-erythro-Sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-erythro-Sphingosine (FES) is a novel sphingosine derivative that has been recently synthesized and studied for its potential applications in biomedical research. FES is a synthetic sphingosine analogue containing a Fmoc (9-fluorenylmethyloxycarbonyl) group at the amino terminus, an erythro-isomeric unit at the central position, and a sphingosine moiety at the carboxyl terminus. FES is a versatile compound with several applications in the fields of biochemistry, physiology, and cell biology.
Wissenschaftliche Forschungsanwendungen
Fmoc-erythro-Sphingosine has several applications in biomedical research. It has been used as a substrate for sphingosine kinase, an enzyme involved in the regulation of cell proliferation and apoptosis. Fmoc-erythro-Sphingosine has also been used as a substrate for sphingosine-1-phosphate lyase, an enzyme involved in the regulation of inflammatory responses. Fmoc-erythro-Sphingosine has also been studied for its potential applications in drug delivery, gene therapy, and cancer research.
Wirkmechanismus
Fmoc-erythro-Sphingosine is a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. When Fmoc-erythro-Sphingosine is phosphorylated by sphingosine kinase, it is converted to Fmoc-erythro-Sphingosine-1-phosphate (Fmoc-erythro-Sphingosine-1P). Fmoc-erythro-Sphingosine-1P can then be dephosphorylated by sphingosine-1-phosphate lyase to form Fmoc-erythro-Sphingosine.
Biochemical and Physiological Effects
Fmoc-erythro-Sphingosine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory mediators. Fmoc-erythro-Sphingosine has also been shown to modulate the activity of several enzymes involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-erythro-Sphingosine in laboratory experiments has several advantages. Fmoc-erythro-Sphingosine is a stable compound that is easy to synthesize and can be stored for long periods of time. In addition, Fmoc-erythro-Sphingosine can be used as a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. However, there are some limitations to the use of Fmoc-erythro-Sphingosine in laboratory experiments. Fmoc-erythro-Sphingosine is a relatively new compound and its effects are not fully understood. In addition, the effects of Fmoc-erythro-Sphingosine on different cell types may vary, and its effects on cell proliferation and apoptosis may be limited.
Zukünftige Richtungen
There are several potential future directions for the use of Fmoc-erythro-Sphingosine in biomedical research. Fmoc-erythro-Sphingosine could be used to study the role of sphingosine kinase and sphingosine-1-phosphate lyase in the regulation of cell proliferation and apoptosis. In addition, Fmoc-erythro-Sphingosine could be used as a substrate for drug delivery, gene therapy, and cancer research. Finally, Fmoc-erythro-Sphingosine could be used to study the effects of sphingosine-1-phosphate on cell signaling pathways and the regulation of inflammatory responses.
Synthesemethoden
Fmoc-erythro-Sphingosine is synthesized through a three-step process. The first step involves the condensation of Fmoc-L-serine and erythro-2-amino-3-hydroxy-propionic acid to form Fmoc-erythro-L-serine. The second step involves the reaction of Fmoc-erythro-L-serine with N-methyl-morpholine-N-oxide to form Fmoc-erythro-sphingosine. The final step involves the reaction of Fmoc-erythro-sphingosine with hydrochloric acid to form Fmoc-erythro-Sphingosine.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56607-19-3 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)






![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)




![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)